molecular formula C12H15NO4S B8399292 3-(2-Oxoindolin-3-yl)propyl methanesulfonate

3-(2-Oxoindolin-3-yl)propyl methanesulfonate

Cat. No.: B8399292
M. Wt: 269.32 g/mol
InChI Key: BLHJYPBLSLATRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxoindolin-3-yl)propyl methanesulfonate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

3-(2-oxo-1,3-dihydroindol-3-yl)propyl methanesulfonate

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)17-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14/h2-3,5,7,10H,4,6,8H2,1H3,(H,13,14)

InChI Key

BLHJYPBLSLATRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.42 mL, 5.39 mmol) was added dropwise at 0° C. to 3-(3-hydroxypropyl)indolin-2-one (1.03 g, 5.39 mmol) and triethylamine (1.13 mL, 8.09 mmol) in dichloromethane (20 mL). The mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction was washed with 2M aqueous hydrochloric acid and brine, dried (MgSO4), and evaporated. The residue was purified by Biotage flash column chromatography (30% ethyl acetate/hexanes) to give product as an oil (1.45 g, quant.); 1H NMR (DMSO-d6); δ1.66-1.70 (m, 2H); 1.85-1.94 (m, 2H); 3.15 (s, 3H); 3.48 (t, J=6.4 Hz, 1H); 4.19 (t, J=6.4 Hz, 2H); 6.82 (d, J=8 Hz, 1H); 6.96 (m, 1H); 7.18 (m, 1H); 7.25 (d, J=7.6 Hz, 1H); 10.4 (s, 1H); MS for C12H15NO4S m/z 270 (M+H)+.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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